molecular formula C8H7F3O2 B147642 2-(2,2,2-Trifluoroethoxy)phenol CAS No. 160968-99-0

2-(2,2,2-Trifluoroethoxy)phenol

Cat. No.: B147642
CAS No.: 160968-99-0
M. Wt: 192.13 g/mol
InChI Key: VDWGLBLCECKXRU-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)phenol (CAS: 160968-99-0) is a fluorinated phenolic compound with the molecular formula C₈H₇F₃O₂ and a molecular weight of 192.1 g/mol . Its structure consists of a phenol ring substituted with a trifluoroethoxy (–OCH₂CF₃) group at the ortho position, as represented by the SMILES notation FC(F)(F)COC(C=CC=C₁)=C₁O .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGLBLCECKXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517688
Record name 2-(2,2,2-Trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160968-99-0
Record name 2-(2,2,2-Trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification of o-Nitrochlorobenzene

The most widely documented industrial method begins with o-nitrochlorobenzene (II) . Under alkaline conditions, 2,2,2-trifluoroethanol reacts with the nitro-activated aromatic ring in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This step yields 2-(2,2,2-trifluoroethoxy)nitrobenzene (III) with an 88.4% yield. Key parameters include:

  • Molar ratio : o-Nitrochlorobenzene : 2,2,2-trifluoroethanol : catalyst = 1 : 0.5–10 : 0.001–10

  • Temperature : 60–70°C

  • Alkali : Sodium hydroxide (50% w/w)

Reduction to Aniline Derivative

The nitro group in III is reduced to an amine via hydrogenation using palladium on carbon (10% Pd/C) in ethanol. This produces 2-(2,2,2-trifluoroethoxy)aniline (IV) in 91.6% yield. Alternative reductants (e.g., iron powder or sodium dithionite) are less efficient.

Diazotization and Hydroxylation

IV undergoes diazotization with sodium nitrite in sulfuric acid (20% w/w) at 0–5°C, followed by hydrolysis to yield the final product. This step achieves near-quantitative conversion, with the overall three-step process yielding ~74%.

Table 1: Classical Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
EtherificationNaOH, tetrabutylammonium bromide, 70°C88.4
ReductionH₂, 10% Pd/C, ethanol, RT91.6
Diazotization/HydrolysisNaNO₂, H₂SO₄, 0–5°C~99

Transition Metal-Catalyzed Trifluoroethoxylation

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Pd catalysts to directly introduce the trifluoroethoxy group. For example, aryl chlorides react with 2,2,2-trifluoroethanol using BrettPhos ligands, enabling C–O bond formation at 100°C. This method avoids nitro intermediates but requires specialized ligands and higher temperatures.

Copper-Mediated Reactions

Copper(I) trifluoroethoxide complexes facilitate coupling with aryl boronic acids under oxidative conditions (e.g., O₂ or peroxides). While efficient for heteroaromatics, scalability is limited by the cost of copper precursors.

Table 2: Transition Metal-Catalyzed Methods

MethodSubstrateCatalystYield (%)
Pd/BrettPhosAryl chloridesPd(OAc)₂, BrettPhos65–78
Cu-mediatedAryl boronic acidsCuI, phenanthroline70–85

Alternative Routes from Fluorinated Benzoates

Four-Step Synthesis from Ethyl 2-Fluorobenzoate

A 2025 publication describes a route starting with ethyl 2-fluorobenzoate:

  • Hydrolysis to 2-fluorobenzoic acid.

  • Etherification with 2,2,2-trifluoroethanol via Mitsunobu reaction.

  • Cyclization to form a 2-(2-trifluoroethoxyphenyl)oxazoline intermediate.

  • Acid hydrolysis to yield the phenol.
    This method emphasizes stereochemical control, with intermediates characterized by ¹⁹F-coupled NMR.

Comparative Analysis of Methodologies

Industrial vs. Academic Approaches

  • Classical synthesis dominates industry due to cost-effectiveness (raw material cost <$50/kg).

  • Transition metal methods offer step economy but face challenges in catalyst recovery and ligand costs.

  • Benzoate-based routes are niche, suited for small-scale enantioselective synthesis.

Yield and Purity Considerations

  • Diazonium salt hydrolysis in classical methods occasionally generates byproducts (e.g., phenolic dimers), necessitating recrystallization.

  • Palladium-catalyzed methods achieve higher regioselectivity for polysubstituted arenes .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of o-nitrochlorobenzene with 2,2,2-trifluoroethyl alcohol under alkaline conditions using phase-transfer catalysts. This method not only provides high yields but also utilizes readily available and cost-effective raw materials, making it suitable for industrial production .

Material Science Applications

a. Polymer Additives

Due to its unique chemical structure featuring trifluoromethyl groups, this compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and chemical resistance. The incorporation of such compounds into polymers can improve their performance in harsh environments .

b. Coatings and Surface Treatments

The compound may also find applications in coatings and surface treatments where enhanced hydrophobicity and resistance to solvents are desired. Its fluorinated nature can contribute to lower surface energy, making it suitable for use in protective coatings .

Environmental Impact and Safety

a. Toxicity and Ecotoxicology

While specific toxicity data for this compound is limited, general assessments indicate that it does not exhibit significant endocrine-disrupting properties . However, further studies are necessary to fully understand its environmental impact and bioaccumulation potential.

b. Safety Measures

In handling this compound, appropriate safety measures should be taken to prevent exposure through inhalation or skin contact. Material Safety Data Sheets (MSDS) provide guidelines regarding safe handling and disposal practices .

Case Study: Synthesis Optimization

A study demonstrated an optimized synthetic route for this compound that improved yield and reduced costs by employing less expensive reagents compared to traditional methods . This optimization is significant for large-scale production in pharmaceutical applications.

Research on Antimicrobial Activity

Emerging research has focused on the antimicrobial potential of phenolic compounds similar to this compound. These studies suggest that modifications to the phenolic structure can lead to enhanced biological activity against various pathogens .

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)phenol involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 4-(2,2,2-Trifluoroethoxy)phenol

The para-substituted isomer, 4-(2,2,2-Trifluoroethoxy)phenol (CAS: 129560-99-2), shares the molecular formula C₈H₇F₃O₂ but differs in substituent position. Key comparative

Property 2-(2,2,2-Trifluoroethoxy)phenol 4-(2,2,2-Trifluoroethoxy)phenol
Boiling Point Not reported 227 ± 40 °C (predicted)
Density Not reported 4 g/cm³
pKa Not reported 9.97 ± 0.15
Water Hazard (WGK) 3 3

The para isomer’s higher predicted boiling point and density suggest stronger intermolecular forces due to symmetry. Both isomers are classified as water hazards (WGK 3), necessitating careful disposal .

Related Alcohols and Ethers: 2,2,2-Trifluoroethanol

2,2,2-Trifluoroethanol (TFE; CAS: 75-89-8) is a precursor with the formula C₂H₃F₃O (MW: 100.04 g/mol). Comparisons include:

Property This compound 2,2,2-Trifluoroethanol
Boiling Point Not reported 73–74 °C
Density Not reported 1.384 g/cm³
Applications Pharmaceutical intermediate Solvent, anesthetic precursor (e.g., Fluoromar)
Safety Non-hazardous transport Flammable, toxic (UN 1992)

TFE’s volatility and flammability contrast with the phenolic derivative’s stability, making TFE less suitable for direct therapeutic use but valuable as a synthetic intermediate .

Pharmacological Derivatives

  • Silodosin Intermediates: The trifluoroethoxy group in this compound enhances α₁-adrenergic receptor selectivity, reducing off-target effects compared to non-fluorinated analogs .
  • Oteseconazole : This antifungal agent (CAS: 1345598-10-8) contains a trifluoroethoxy group, demonstrating the moiety’s role in improving metabolic stability and target binding (CYP51 inhibition) .

Biological Activity

2-(2,2,2-Trifluoroethoxy)phenol, with the chemical formula C8_8H7_7F3_3O2_2 and CAS number 160968-99-0, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

  • Molecular Weight : 192.14 g/mol
  • Melting Point : 49-50 °C
  • Boiling Point : 202 °C
  • Solubility : Slightly soluble in chloroform, DMSO, and methanol
  • pKa : 9.22 (predicted)

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Studies have shown that compounds similar to this compound exhibit significant radical scavenging abilities. For instance:

  • Mechanism : The antioxidant activity is primarily attributed to the ability of phenolic compounds to donate hydrogen atoms or electrons to free radicals, thus neutralizing them.
  • Research Findings : In vitro studies demonstrate that phenolic compounds can inhibit lipid oxidation and reduce hydroperoxide formation .
StudyMethodologyFindings
Mazzone et al. (2014)DPPH and NO scavenging assaysConfirmed high antioxidant capacity of phenolic extracts
Resveratrol StudiesIn vivo studies on human subjectsShowed reduced lipid peroxidation through phenolic interactions

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from its structural similarity to other phenolic compounds known for such activities.

  • Mechanism : Phenolic compounds may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2.
  • Case Study : Research on catechol derivatives indicates that similar compounds can effectively modulate inflammatory responses in various models .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties:

  • Mechanism : Polyphenols can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
  • Research Findings : A study highlighted the protective effects of polyphenols against metastatic breast cancer cells, suggesting potential applications in cancer therapy .
CompoundCancer TypeMechanism of Action
ResveratrolBreast CancerInduces apoptosis and inhibits cell proliferation
ProanthocyanidinsVarious CancersModulates signaling pathways to reduce metastasis

Q & A

Basic Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 2-(2,2,2-Trifluoroethoxy)phenol?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm hydrogen and fluorine environments, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity. Ensure compliance with pharmacopeial standards (e.g., USP, EP) for traceability. Cross-reference spectral data with synthetic intermediates to resolve ambiguities .

Q. How is this compound synthesized from guaiacol?

  • Procedure :

Alkylate guaiacol (2-methoxyphenol) with 2,2,2-trifluoroethyl iodide using K₂CO₃ as a base in DMF at elevated temperatures to form 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene.

Demethylate the intermediate with boron tribromide (BBr₃) in dichloromethane to yield the phenol derivative.

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts .

Q. What safety precautions are critical when handling this compound?

  • Protocol : Use nitrile gloves, protective eyewear, and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation. Store waste separately and dispose through certified hazardous waste management services. Note its WGK Germany classification (Water Hazard Class 3) for environmental safety compliance .

Advanced Research Questions

Q. How can reaction conditions be optimized for the alkylation step in synthesis?

  • Variables to Test :

  • Catalyst : Compare K₂CO₃ with alternative bases (e.g., Cs₂CO₃) to improve yield.
  • Solvent : Evaluate DMF against polar aprotic solvents like acetonitrile for reaction efficiency.
  • Temperature : Conduct kinetic studies between 60–100°C to balance reaction rate and decomposition risks.
    • Data Analysis : Use GC-MS or HPLC to quantify product-to-byproduct ratios under varying conditions .

Q. How are analytical methods validated for quality control (QC) applications?

  • Approach :

Establish specificity using forced degradation studies (acid/base hydrolysis, oxidation).

Validate linearity (R² > 0.995) and precision (%RSD < 2%) across calibration curves.

Perform robustness testing by varying HPLC parameters (column type, mobile phase pH).

  • Documentation : Align with ICH guidelines for method transfer to regulatory submissions .

Q. What pharmacological mechanisms are associated with its derivatives?

  • Case Study : Silodosin-based derivatives act as α1A/α1D-adrenergic receptor antagonists, demonstrating uroselectivity for treating benign prostatic hyperplasia. Structure-activity relationship (SAR) studies highlight the trifluoroethoxy group’s role in enhancing receptor binding affinity and metabolic stability .

Q. How should air-sensitive intermediates (e.g., boronic esters) be handled during synthesis?

  • Protocol : Store intermediates under inert gas (N₂/Ar) at 2–8°C. Use Schlenk-line techniques for reactions, and characterize air-sensitive products immediately after purification via NMR under degassed solvents .

Q. How can impurities from demethylation reactions be addressed?

  • Strategies :

Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane to separate residual BBr₃ or methylated byproducts.

Process Optimization : Reduce BBr₃ excess (e.g., 1.1–1.3 equivalents) and monitor reaction temperature to prevent over-dealkylation.

  • Analytical Tools : LC-MS to track impurity profiles and quantify residual solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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